N-[1,1,1-trifluoro-4-oxo-3-(phenylcarbonyl)-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide
Description
N-[3-benzoyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzoyl group, and a pyridine carboxamide moiety
Properties
Molecular Formula |
C19H14F6N2O3 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[3-benzoyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14F6N2O3/c1-11(28)14(15(29)12-6-3-2-4-7-12)17(18(20,21)22,19(23,24)25)27-16(30)13-8-5-9-26-10-13/h2-10,14H,1H3,(H,27,30) |
InChI Key |
DFPUEKSLYMPTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-benzoyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of trifluoromethyl ketones with benzoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with pyridine-3-carboxamide in the presence of coupling agents such as EDC (1.2 equivalents) and HOPO (0.1 equivalents) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-benzoyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-benzoyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-[3-benzoyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,3-butanedione: Similar in structure due to the presence of trifluoromethyl and benzoyl groups.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains trifluoromethyl groups and is used in similar applications.
Uniqueness
N-[3-benzoyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide is unique due to its combination of trifluoromethyl groups and a pyridine carboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
